molecular formula C17H16F3N3O2 B2802143 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone CAS No. 2034577-62-1

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone

货号: B2802143
CAS 编号: 2034577-62-1
分子量: 351.329
InChI 键: ZFQFUCADNLNADX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone (CAS 2034577-62-1) is a chemical compound with the molecular formula C17H16F3N3O2 and a molecular weight of 351.32 g/mol . This complex molecule is characterized by a hybrid structure featuring a pyrrolidine ring linked to a pyrimidine group and a trifluoromethylphenyl ethanone moiety. The pyrimidine ring is a fundamental heterocyclic aromatic unit found in numerous biological systems, such as the nucleotides cytosine, thymine, and uracil, which suggests its potential relevance in medicinal chemistry and drug discovery . The presence of the trifluoromethyl group is a common structural feature in modern pharmaceuticals and agrochemicals, as it can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity . This specific molecular architecture makes it a valuable intermediate for researchers exploring new chemical entities in areas including kinase inhibitor development, medicinal chemistry, and organic synthesis. Supplied with a minimum purity of 90%+, this product is intended for research and development purposes . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

属性

IUPAC Name

1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-2-12(3-5-13)10-15(24)23-9-6-14(11-23)25-16-21-7-1-8-22-16/h1-5,7-8,14H,6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQFUCADNLNADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Compound Name Key Structural Features Biological Activity/Application Key Differences Source
1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone Pyrrolidine + pyrimidinyloxy + trifluoromethylphenyl-ethanone Not explicitly reported (structural inference) Reference compound for comparison N/A
UDO (S)-(4-chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone Piperazine + pyridine + chlorophenyl + trifluoromethylphenyl CYP51 inhibitor; anti-Trypanosoma cruzi activity Replaces pyrrolidine with piperazine; adds chlorophenyl and pyridine moieties
1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK29) Piperazine + trifluoromethylphenyl-acetyl Intermediate for kinase inhibitors Lacks pyrimidinyloxy and pyrrolidine; simpler acetyl-piperazine scaffold
2-(4-methylpyridin-2-yl)-1-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethanethione Piperazine + methylpyridine + trifluoromethylphenyl-ethanethione Thioamide derivative; potential CNS modulation Ethanethione (sulfur substitution) vs. ethanone; alters electronic properties
1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-ethanone Pyridine + dimethylamino + trifluoromethylphenyl-ethanone Unspecified (structural similarity) Pyridine core vs. pyrrolidine-pyrimidine; dimethylamino substitution
1-(4-(Trifluoromethyl)phenyl)propan-2-one Trifluoromethylphenyl + propan-2-one Industrial intermediate Shorter alkyl chain (propanone vs. ethanone); lacks heterocyclic substituents

Structural and Functional Analysis:

Core Scaffold Variations: The target compound’s pyrrolidine-pyrimidine hybrid distinguishes it from piperazine-based analogs (e.g., UDO, MK29) . Piperazines often enhance solubility and bioavailability but may reduce target specificity compared to pyrrolidine’s conformational rigidity.

Trifluoromethylphenyl Group: A common feature across all compounds, this group improves metabolic stability and membrane permeability. However, its position (e.g., para vs. meta) and adjacent substituents (e.g., ethanone vs. propan-2-one) influence steric and electronic effects .

Pharmacological Implications: CYP51 inhibitors (e.g., UDO, UDD) leverage pyridine/piperazine scaffolds for enzyme active-site binding, whereas cannabinoid receptor modulators (e.g., compound 8i in ) use pyrimidinyl-biphenylurea motifs .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves coupling a pyrimidinyloxy-pyrrolidine intermediate with 4-(trifluoromethyl)phenyl-acetyl chloride, analogous to procedures in and . Piperazine-based analogs (e.g., MK29) are synthesized via simpler amide couplings .

常见问题

Basic: What are the key synthetic strategies for synthesizing 1-(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone?

The synthesis typically involves multi-step reactions, including:

  • Nucleophilic substitution to attach the pyrimidinyloxy group to the pyrrolidine ring.
  • Coupling reactions (e.g., Suzuki-Miyaura) to introduce the trifluoromethylphenyl moiety .
  • Solvent selection (e.g., dichloromethane or THF) and temperature control (0–80°C) to optimize yields .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Advanced: How can reaction conditions be optimized for Suzuki coupling during synthesis?

Key parameters include:

  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄, with ligand-to-metal ratios adjusted to minimize side products .
  • Base choice : K₂CO₃ or Cs₂CO₃ in anhydrous solvents to enhance coupling efficiency .
  • Microwave-assisted synthesis : Reduced reaction time (2–4 hours vs. 24 hours) while maintaining >80% yield .
  • Real-time monitoring : HPLC or TLC to track intermediate formation and adjust conditions dynamically .

Basic: Which analytical techniques are critical for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR to verify pyrrolidine ring conformation and trifluoromethyl group integration .
  • Mass spectrometry (HRMS) : Accurate mass measurement (<5 ppm error) for molecular formula validation .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1200 cm⁻¹) stretches .

Advanced: How to resolve stereochemical ambiguities in the pyrrolidine ring?

  • Chiral chromatography : Use of chiral stationary phases (e.g., amylose derivatives) to separate enantiomers .
  • X-ray crystallography : Definitive determination of absolute configuration for crystalline intermediates .
  • Computational modeling : DFT calculations to predict stable conformers and compare with experimental NMR data .

Basic: What biological targets or pathways are associated with this compound?

  • Cannabinoid receptor modulation : Structural analogs show affinity for CB1/CB2 receptors, suggesting potential metabolic disorder applications .
  • Kinase inhibition : Pyrimidine derivatives often target CDK9 or related kinases, indicating anticancer potential .

Advanced: How to design in vitro assays for evaluating cannabinoid receptor activity?

  • Radioligand binding assays : Use [³H]CP-55,940 to measure displacement in HEK-293 cells expressing CB1/CB2 .
  • cAMP inhibition assays : Monitor Gαi/o-coupled receptor activity via luminescence-based cAMP detection .
  • Selectivity profiling : Test against off-target GPCRs (e.g., serotonin receptors) to assess specificity .

Basic: What are the solubility challenges, and how can formulations address them?

  • Low aqueous solubility : Due to the trifluoromethyl group and hydrophobic pyrrolidine ring .
  • Strategies : Use co-solvents (DMSO/PEG 400) or nanoemulsion formulations to enhance bioavailability .

Advanced: How can computational modeling predict reactivity or metabolite profiles?

  • DFT calculations : Map electrophilic sites (e.g., carbonyl carbons) prone to nucleophilic attack .
  • ADMET prediction tools : SwissADME or pkCSM to estimate metabolic stability and cytochrome P450 interactions .
  • Molecular docking : Simulate binding to CB1/CB2 receptors to guide structural modifications .

Basic: How stable is this compound under varying pH and temperature conditions?

  • pH stability : Degrades rapidly in acidic conditions (pH <3) due to pyrrolidine ring protonation .
  • Thermal stability : Stable up to 150°C (TGA data), but prolonged storage at >40°C accelerates decomposition .

Advanced: How to conduct SAR studies using structural analogs?

  • Analog synthesis : Replace pyrimidine with pyridine or triazole rings to assess impact on receptor binding .
  • Trifluoromethyl positional isomerism : Compare 4- vs. 3-trifluoromethylphenyl derivatives for activity shifts .
  • Bioisosteric replacement : Substitute pyrrolidine with piperidine to evaluate conformational flexibility .

Data Contradictions and Resolution

  • Catalyst efficiency : reports Pd(dppf)Cl₂ as optimal, while suggests Pd(PPh₃)₄ for specific substrates. Resolution: Screen both catalysts with substrate-specific reaction matrices .
  • Biological activity : Some analogs show CB2 selectivity (), while others exhibit kinase inhibition ( ). Resolution: Use orthogonal assays to confirm primary targets.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。